Totarol

Description

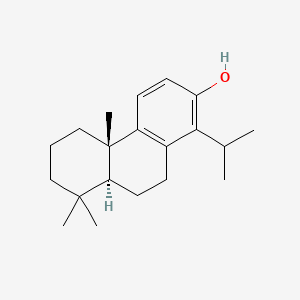

Structure

3D Structure

Properties

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Natural Source of Totarol: A Technical Guide for Scientific Professionals

Abstract

Totarol, a naturally occurring phenolic diterpenoid, has garnered significant attention within the scientific community for its potent biological activities, including broad-spectrum antimicrobial and antioxidant properties. This technical guide provides an in-depth exploration of the origin and natural sources of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its botanical origins, the intricacies of its biosynthesis, advanced extraction and purification methodologies, and its multifaceted mechanism of action. This document aims to be a comprehensive resource, consolidating current scientific knowledge to facilitate further research and application of this promising natural compound.

Introduction: The Emergence of a Potent Bioactive Diterpene

This compound (C₂₀H₃₀O) is a tricyclic phenolic diterpene first isolated from the heartwood of the New Zealand native tree, Podocarpus totara.[1] The remarkable resistance of the tōtara wood to decay prompted scientific investigation, leading to the discovery of this potent natural preservative.[2] Initially recognized for its exceptional antimicrobial efficacy, particularly against Gram-positive bacteria, recent research has unveiled a broader spectrum of bioactivities, including significant antioxidant and anti-inflammatory effects.[3][4] This guide will provide a detailed technical overview of this compound, from its natural provenance to its molecular interactions, offering a foundation for its potential applications in pharmaceuticals, cosmetics, and beyond.

Botanical Origin and Natural Distribution

The primary and most abundant natural source of this compound is the heartwood of Podocarpus totara, a large coniferous tree endemic to New Zealand.[1] The Podocarpaceae family, to which P. totara belongs, is an ancient lineage of conifers with a history stretching back over 100 million years to the supercontinent of Gondwanaland.[2]

While P. totara is the most commercially viable source, this compound has also been identified in other species of the Podocarpus genus and in some species of the Cupressaceae family, such as cypresses and junipers.[1] Its presence has also been noted in Rosemary (Rosmarinus officinalis).[1] The geographical distribution of these this compound-containing gymnosperms is widespread, with concentrations in North America, the southern regions of South America, East Asia, and East Africa.[1] A significant aspect of this compound sourcing is its sustainability; it is primarily extracted from dead wood, including old fence posts and fallen trees, thus avoiding the harvesting of living tōtara trees.[5][6]

Biosynthesis of this compound: A Diterpenoid Pathway

As a diterpenoid, the biosynthesis of this compound originates from the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells.

The biosynthesis of the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP), is catalyzed by GGPP synthase.[7][8] The subsequent cyclization of GGPP is the committed step in the formation of the diverse diterpene skeletons. While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is hypothesized to proceed through a series of cyclization and rearrangement reactions catalyzed by specific diterpene synthases, followed by hydroxylation to yield the characteristic phenolic group.

Below is a proposed general pathway for the biosynthesis of a diterpene skeleton from which this compound could be derived. The specific enzymes responsible for the formation of the totarane skeleton in Podocarpus species are yet to be identified and characterized.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Extraction and Purification: From Heartwood to High-Purity Compound

The extraction of this compound from its natural sources, primarily Podocarpus totara heartwood, is a critical step in its production. The industry standard for this process is supercritical fluid extraction (SFE) using carbon dioxide (CO₂), a method lauded for its efficiency, selectivity, and environmentally friendly nature.[5][7]

Supercritical Fluid Extraction (SFE) Protocol

Supercritical CO₂ extraction utilizes carbon dioxide at a temperature and pressure above its critical point (31.1 °C and 73.8 bar), where it exhibits properties of both a liquid and a gas. This allows it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Experimental Protocol: Supercritical CO₂ Extraction of this compound

-

Preparation of Plant Material: The heartwood of Podocarpus totara is ground to a fine powder (particle size of 0.5-1.0 mm) to increase the surface area for efficient extraction.[9]

-

Loading the Extractor: The powdered wood is packed into a high-pressure extraction vessel.

-

Pressurization and Heating: The system is pressurized with CO₂ and heated to the desired supercritical conditions. Typical parameters for this compound extraction range from 100 to 300 bar and 40 to 60 °C.[5][9]

-

Extraction: Supercritical CO₂ is passed through the packed bed of wood powder, dissolving the this compound and other lipophilic compounds. The extraction can be performed in static, dynamic, or combined modes.

-

Separation: The this compound-laden supercritical CO₂ is then passed into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, and the this compound precipitates out and is collected.[7]

-

Recycling: The gaseous CO₂ can be re-pressurized and recycled for further extractions, making the process highly sustainable.

Caption: Workflow for Supercritical CO₂ Extraction of this compound.

Purification of Crude this compound Extract

The crude extract obtained from SFE is a mixture of this compound and other co-extracted compounds. Further purification is often necessary to achieve the high purity required for pharmaceutical and research applications.

Experimental Protocol: Purification by Column Chromatography

-

Sample Preparation: The crude this compound extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel, using a non-polar solvent.

-

Loading: The dissolved crude extract is carefully loaded onto the top of the silica gel column.

-

Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is passed through the column.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Chemical and Physical Properties

This compound is a lipophilic molecule with a characteristic phenanthrene-like ring structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀O | [10] |

| Molar Mass | 286.45 g/mol | [11] |

| Appearance | Off-white to light brown solid | [10] |

| Melting Point | 128-132 °C | [10] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, DMSO, and methanol | [10] |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-1-(propan-2-yl)-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | [11] |

Biological Activities and Mechanism of Action

This compound exhibits a remarkable range of biological activities, with its antimicrobial and antioxidant properties being the most extensively studied.

Antimicrobial Activity

This compound is particularly effective against Gram-positive bacteria, including several antibiotic-resistant strains.[12] It also shows activity against some Gram-negative bacteria and fungi.

Table of Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 2-4 | [1] |

| Staphylococcus pseudintermedius | 4 | [4] |

| Staphylococcus coagulans | 4-40 | [4] |

| Streptococcus mutans | 0.39-1.56 | [2] |

| Bacillus subtilis | 0.39-1.56 | [2] |

| Propionibacterium acnes | 0.39-1.56 | [10] |

| Gram-negative pathogens | 256-512 | [2] |

Mechanism of Antimicrobial Action:

The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane's integrity and function.[1] Studies have shown that this compound intercalates into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][3] Furthermore, this compound has been shown to inhibit bacterial respiratory enzymes, specifically targeting the electron transport chain near Coenzyme Q.[5]

Caption: Proposed mechanism of antimicrobial action of this compound.

Antioxidant Activity

This compound is a potent antioxidant, with some reports suggesting its activity is several times that of Vitamin E.[2][3] Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. Quantitative data from standardized assays are still emerging in the literature.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to protect neurons from ischemic injury by activating the Akt/HO-1 signaling pathway.[6] This pathway is crucial for cell survival and the cellular stress response. This compound's ability to upregulate heme oxygenase-1 (HO-1), a potent antioxidant enzyme, further contributes to its neuroprotective effects.[6]

Conclusion and Future Directions

This compound stands out as a highly promising natural compound with a unique combination of potent antimicrobial, antioxidant, and neuroprotective properties. Its sustainable sourcing and green extraction process further enhance its appeal for various applications. While significant progress has been made in understanding its biological activities, further research is warranted in several key areas. Elucidation of the specific enzymes involved in its biosynthesis could open avenues for biotechnological production. More extensive quantitative studies on its antioxidant capacity and in-depth investigations into its effects on various cell signaling pathways will undoubtedly uncover new therapeutic possibilities for this remarkable diterpenoid.

References

-

Antibacterial activity and mode of action of this compound against Staphylococcus aureus in carrot juice. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

What Is this compound Extract: Natural acne fighter from New Zealand. (2025, May 12). Jelly. Retrieved January 8, 2026, from [Link]

-

Bioactive this compound™ | Your Best Buddy. (n.d.). Your Best Buddy. Retrieved January 8, 2026, from [Link]

-

Spotlight on Totoral - re · skin. (n.d.). re · skin. Retrieved January 8, 2026, from [Link]

-

The Phenolic Diterpene this compound Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Gao, Y., Xu, X., Li, C., Sun, L., Wang, X., & Pang, T. (2015). This compound prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction. Toxicology and Applied Pharmacology, 289(3), 544-554. [Link]

-

Bioactive this compound™ Research Studies. (n.d.). Bioactive this compound™. Retrieved January 8, 2026, from [Link]

-

(+)-Totarol. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound | CAS#:511-15-9. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

- A method of extracting this compound and/or a product containing this compound. (n.d.). Google Patents.

-

What Are The Benefits of Bioactive this compound™. (n.d.). Bioactive this compound™. Retrieved January 8, 2026, from [Link]

-

Barja, M. V., Ezquerro, M., Beretta, S., Diretto, G., Florez-Sarasa, I., Feixes, E., ... & Rodríguez-Concepción, M. (2021). Several geranylgeranyl diphosphate synthase isoforms supply metabolic substrates for carotenoid biosynthesis in tomato. New Phytologist, 231(1), 255-272. [Link]

-

Mode of Antibacterial Action of this compound, a Diterpene From Podocarpus Nagi. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Effects of (+)-totarol, a diterpenoid antibacterial agent, on phospholipid model membranes. (2001). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1511(2), 241-252. [Link]

-

Muroi, H., & Kubo, I. (1993). Antibacterial activity of this compound and its potentiation. Planta Medica, 59(02), 174-176. [Link]

Sources

- 1. This compound prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction. | Semantic Scholar [semanticscholar.org]

- 3. WO2005073154A1 - A method of extracting this compound and/or a product containing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Taxol biosynthesis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a Cryptic Bifunctional Type I Diterpene Synthase Involved in Talaronoid Biosynthesis from a Marine-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Enduring Legacy of a Natural Guardian: A Technical Guide to the Discovery and Isolation of Totarol from Podocarpus totara

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of totarol, a bioactive diterpenoid from the heartwood of the New Zealand native tree, Podocarpus totara. The remarkable resistance of tōtara wood to decay prompted early 20th-century scientific investigation, leading to the identification of this potent antimicrobial and antioxidant compound. This document traces the historical journey from its initial discovery to the sophisticated extraction and purification methodologies employed today. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and a thorough characterization of this promising natural product.

Introduction: The Genesis of a Natural Preservative

The majestic tōtara tree (Podocarpus totara), a species endemic to New Zealand, has long been revered in Māori culture for its strength and durability.[1] The exceptional longevity of the tōtara, with some specimens living for over a thousand years, and the remarkable resistance of its heartwood to rot, are distinguishing features that did not go unnoticed by early scientists.[1] This inherent resilience hinted at the presence of unique chemical constituents with potent preservative properties.

Initial investigations at the turn of the 20th century were driven by a desire to understand the chemical basis for this natural durability. These pioneering studies culminated in the isolation of a novel phenolic diterpenoid, which was aptly named this compound. Subsequent research has unveiled the multifaceted biological activities of this compound, most notably its potent antibacterial activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains, and its significant antioxidant properties.[2]

This guide will first delve into the historical discovery and the rudimentary, yet effective, isolation techniques of the early 20th century. It will then transition to a detailed exposition of modern, efficient, and scalable extraction and purification protocols, including supercritical fluid extraction and advanced chromatographic techniques. Finally, a comprehensive analytical characterization of this compound will be presented, providing the necessary data for its identification and quality control.

The Pioneering Discovery: Unveiling this compound

The first successful isolation and characterization of this compound is credited to the New Zealand chemists Thomas Hill Easterfield and James Christopher McDowell. Their seminal work, published in the Transactions and Proceedings of the Royal Society of New Zealand in 1911, laid the foundation for all subsequent research on this fascinating molecule.

Their investigation was a classic example of natural product chemistry, driven by the observation of a unique biological property – the decay resistance of tōtara wood. The challenge they faced was to isolate the active principle from a complex matrix of lignocellulosic material.

Early Isolation Approaches: A Glimpse into Historical Methods

-

Material Preparation: Heartwood from Podocarpus totara was likely mechanically processed into smaller chips or sawdust to increase the surface area for solvent extraction.

-

Solvent Extraction: The processed wood would have been subjected to exhaustive extraction with an organic solvent. Given this compound's phenolic nature and good solubility in common organic solvents, ethanol or acetone would have been logical choices. This would have been carried out in large-scale Soxhlet-type extractors or through repeated maceration.

-

Crude Extract Fractionation: The resulting crude extract, a complex mixture of diterpenes, fatty acids, and other lipophilic compounds, would have required further separation. Liquid-liquid partitioning, likely using a combination of immiscible solvents like petroleum ether and aqueous alkali, would have been employed to separate the phenolic (acidic) components, including this compound, from the neutral components.

-

Crystallization: The final step would have involved the purification of this compound through repeated crystallization from a suitable solvent, a technique that relies on the differential solubility of the compound of interest and its impurities at varying temperatures.

This pioneering work, conducted with the analytical tools of the time, was a remarkable achievement and a testament to the meticulous experimental skills of Easterfield and McDowell.

Modern Methodologies for the Isolation and Purification of this compound

Current approaches to this compound isolation are focused on efficiency, scalability, and the purity of the final product, often with a strong emphasis on environmentally benign "green chemistry" principles. The primary source material remains the heartwood of Podocarpus totara, with a sustainable focus on utilizing dead or reclaimed wood.[2]

Supercritical Fluid Extraction (SFE) with CO₂: A Green and Efficient Approach

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) has emerged as a superior method for the extraction of this compound.[3] This technique leverages the unique properties of CO₂ above its critical temperature (31.1 °C) and pressure (73.8 bar), where it exists as a supercritical fluid with the solvating power of a liquid and the diffusion properties of a gas. This allows for efficient penetration into the wood matrix and selective dissolution of this compound.

Causality of Experimental Choices:

-

Supercritical CO₂ as a Solvent: CO₂ is non-toxic, non-flammable, inexpensive, and readily available in high purity. Crucially, its solvating power can be finely tuned by manipulating temperature and pressure, allowing for the selective extraction of target compounds. Upon depressurization, the CO₂ returns to a gaseous state and is easily separated from the extract, leaving behind no solvent residue. This is a significant advantage for applications in pharmaceuticals and cosmetics.

-

Co-solvent Modification: The polarity of supercritical CO₂ can be increased by the addition of a small amount of a polar co-solvent, such as ethanol. This enhances the extraction efficiency of moderately polar compounds like this compound.

Experimental Protocol: Supercritical CO₂ Extraction of this compound

-

Material Preparation: Grind sustainably sourced Podocarpus totara heartwood to a particle size of 0.5-2 mm. A smaller particle size increases the surface area for extraction, but particles that are too fine can lead to channeling and inefficient extraction.

-

Extractor Loading: Pack the ground wood into the extraction vessel.

-

System Pressurization and Heating: Pressurize the system with CO₂ and heat the extraction vessel to the desired operating conditions.

-

Extraction Parameters:

-

Pressure: 150-300 bar

-

Temperature: 40-60 °C

-

Co-solvent (Ethanol): 0-5% (v/v)

-

-

Extraction Process: Pump supercritical CO₂ (with or without co-solvent) through the extraction vessel at a constant flow rate.

-

Separation and Collection: Route the CO₂-laden extract to a separation vessel where the pressure is reduced. This causes the this compound to precipitate out of the CO₂, which is then recycled. The crude this compound extract is collected from the separator.

Data Presentation: Supercritical CO₂ Extraction Parameters and Yields

| Parameter | Range | Rationale |

| Pressure (bar) | 150 - 300 | Higher pressure increases the density and solvating power of CO₂, generally leading to higher yields. |

| Temperature (°C) | 40 - 60 | Higher temperature can increase the vapor pressure of this compound, aiding extraction, but can also decrease the density of CO₂, potentially reducing solvating power. An optimal balance is required. |

| Co-solvent (Ethanol, %) | 0 - 5 | Increases the polarity of the supercritical fluid, enhancing the solubility of the phenolic this compound. |

| CO₂ Flow Rate ( kg/h ) | Variable | A higher flow rate can increase the extraction rate but may reduce the overall extraction efficiency if the residence time is too short. |

Note: The optimal parameters will depend on the specific SFE system and the desired purity and yield of the extract.

Classical Solvent Extraction: A Laboratory-Scale Approach

For laboratory-scale isolation, traditional solvent extraction remains a viable and cost-effective method.

Experimental Protocol: Solvent Extraction of this compound

-

Material Preparation: Macerate 100 g of dried and powdered Podocarpus totara heartwood.

-

Extraction: Extract the powdered wood with 500 mL of methanol or ethanol in a Soxhlet apparatus for 8-12 hours. Alternatively, perform repeated maceration with the solvent at room temperature for 24-48 hours with occasional agitation.

-

Solvent Evaporation: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of diethyl ether and 1 M sodium hydroxide solution.

-

Separate the aqueous layer (containing the sodium salt of this compound).

-

Wash the organic layer with 1 M NaOH to ensure complete extraction of phenolic compounds.

-

Combine the aqueous layers and acidify with hydrochloric acid to precipitate the crude this compound.

-

Extract the precipitated this compound with diethyl ether.

-

Wash the ethereal layer with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to yield a crude this compound-rich fraction.

-

Purification by Column Chromatography

The crude extract obtained from either SFE or solvent extraction requires further purification to isolate pure this compound. Column chromatography is the most common method for this purpose.

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound due to its high resolving power and affordability.

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is used to elute the compounds from the column based on their polarity. A common solvent system is a mixture of hexane or petroleum ether and ethyl acetate. The less polar compounds will elute first, followed by the more polar compounds.

Experimental Protocol: Column Chromatography of Crude this compound Extract

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound extract in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Gradient Example:

-

100% Hexane

-

Hexane:Ethyl Acetate (98:2)

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

-

-

Fraction Collection: Collect the eluate in small fractions.

-

Analysis of Fractions: Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2) and visualizing with a UV lamp and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

For high-purity this compound required for pharmaceutical or research applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Analytical HPLC is also used for the quantitative analysis of this compound in extracts.

Experimental Protocol: Analytical HPLC of this compound

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at approximately 280 nm.

For preparative HPLC, the method is scaled up using a larger diameter column and a higher flow rate. The fractions corresponding to the this compound peak are collected.

Biosynthesis of this compound: Nature's Synthetic Blueprint

This compound belongs to the abietane family of diterpenes. Its biosynthesis in Podocarpus totara follows the general pathway for terpenoid synthesis, starting from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound are:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate.

-

Diterpene Cyclization: GGPP undergoes a series of cyclization reactions catalyzed by diterpene synthases to form the tricyclic hydrocarbon backbone of the abietane skeleton.

-

Oxidative Modifications: The abietane backbone is then subjected to a series of oxidative modifications, including hydroxylations and aromatization of one of the rings, catalyzed by cytochrome P450 monooxygenases.

-

Formation of this compound: These enzymatic transformations ultimately lead to the formation of the characteristic phenolic ring and isopropyl group of this compound.

Mandatory Visualization: Biosynthesis of this compound

Caption: Simplified biosynthetic pathway of this compound.

Analytical Characterization of this compound

The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.95 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 4.85 (s, 1H, -OH), 3.15 (m, 1H, -CH(CH₃)₂), 2.85 (m, 2H, Ar-CH₂-), 1.80-1.40 (m, 6H), 1.35 (s, 3H, -CH₃), 1.33 (d, J=6.9 Hz, 6H, -CH(CH₃)₂), 1.25 (s, 3H, -CH₃), 0.95 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.2, 145.8, 133.5, 127.8, 125.5, 115.0, 41.5, 39.8, 38.2, 33.2, 33.1, 30.0, 28.5, 25.5, 22.8, 22.7, 21.5, 19.8, 19.5.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): m/z 285.22 [M-H]⁻, consistent with the molecular formula C₂₀H₃₀O.

Infrared (IR) Spectroscopy:

-

ν_max (KBr, cm⁻¹): 3600-3200 (broad, O-H stretching), 2960-2850 (C-H stretching), 1600, 1500 (C=C aromatic stretching), 1250 (C-O stretching).

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

From its serendipitous discovery rooted in the observation of nature's resilience to its current position as a promising bioactive compound, this compound's journey is a compelling narrative in the field of natural product chemistry. The evolution of its isolation and purification, from classical solvent-based methods to sophisticated and sustainable supercritical fluid extraction, reflects the advancements in chemical technology. This guide has provided a comprehensive technical overview, designed to equip researchers and drug development professionals with the knowledge to effectively isolate, purify, and characterize this valuable natural product. The potent biological activities of this compound, combined with its natural origin, ensure its continued relevance in the quest for new therapeutic agents and natural preservatives.

References

- Easterfield, T. H., & McDowell, J. C. (1911). The Chemistry of the Podocarpus Species. Transactions and Proceedings of the Royal Society of New Zealand, 43, 55-64.

-

Bioactive this compound™ Research Studies. (n.d.). Retrieved from [Link]

- A method of extracting this compound and/or a product containing this compound. (2005). Google Patents.

-

Antibacterial activity and mode of action of this compound against Staphylococcus aureus in carrot juice. (2018). National Institutes of Health. Retrieved from [Link]

-

What Are The Benefits of Bioactive this compound™. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Natural Health Products New Zealand. Retrieved from [Link]

-

Where Does Bioactive this compound™ Come From? (n.d.). Retrieved from [Link]

-

This compound. (n.d.). In PubChem. Retrieved from [Link]

-

The synthesis and antibacterial activity of this compound derivatives. Part 1: modifications of ring-C and pro-drugs. (1999). PubMed. Retrieved from [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). ResearchGate. Retrieved from [Link]

-

HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). (2014). National Institutes of Health. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

Sources

- 1. jppres.com [jppres.com]

- 2. Papers Past | Magazines and Journals | Explore | Transactions and Proceedings of the Royal Society of New Zealand [paperspast.natlib.govt.nz]

- 3. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

The Biosynthesis of Totarol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Totarol, a phenolic diterpene with potent antimicrobial and antioxidant properties, holds significant promise for applications in the pharmaceutical and cosmetic industries.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, with a particular focus on the enzymatic machinery and regulatory mechanisms that govern its production. We delve into the key enzymatic steps, from the cyclization of geranylgeranyl diphosphate to the formation of the characteristic totarane skeleton. This guide also presents detailed experimental protocols for the study of this pathway, including enzyme extraction and assays, analytical methods for metabolite quantification, and strategies for enhancing production through elicitation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic capabilities of plants for the sustainable production of this valuable natural product.

Introduction: this compound, a Diterpenoid of Significant Interest

This compound is a naturally occurring aromatic diterpenoid first isolated from the heartwood of the New Zealand native tree, Podocarpus totara.[1] Its robust chemical structure contributes to the remarkable durability of the tōtara wood.[1] Beyond its structural role, this compound exhibits a broad spectrum of biological activities, most notably its potent antibacterial action against a range of Gram-positive bacteria, including antibiotic-resistant strains.[2] It also possesses significant antioxidant and anti-inflammatory properties. These attributes have positioned this compound as a compelling candidate for development in various sectors, including pharmaceuticals, cosmetics, and food preservation.

The growing demand for this compound necessitates a deeper understanding of its biosynthesis in plants to enable sustainable and scalable production methods, such as metabolic engineering and synthetic biology approaches. This guide provides a detailed exploration of the currently understood biosynthetic pathway of this compound, offering insights for its study and potential manipulation.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plant plastids. The pathway to this compound proceeds through a series of enzymatic reactions that construct the characteristic tricyclic abietane skeleton, followed by key oxidative modifications. The currently accepted biosynthetic route involves the cyclization of GGPP to (-)-abietadiene, which is then oxidized to ferruginol. Ferruginol subsequently undergoes a rearrangement to form this compound.

Caption: The core biosynthetic pathway of this compound from GGPP.

From GGPP to (-)-Abietadiene: The Role of Diterpene Synthases

The initial committed step in this compound biosynthesis is the cyclization of the linear precursor GGPP to the tricyclic olefin, (-)-abietadiene. This complex transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In gymnosperms, these enzymes often exhibit bifunctionality, possessing both a class II cyclase domain that initiates the cyclization cascade and a class I cyclase domain that completes the formation of the final diterpene skeleton.[3]

The reaction proceeds through a protonation-initiated cyclization to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP).[4] The subsequent ionization of the diphosphate group and a series of rearrangements and ring closures, including a characteristic 1,2-methyl migration to form the C13 isopropyl group, leads to the formation of the abietane backbone.[5][6]

While the specific abietadiene synthase from a Podocarpus species has not been fully characterized, studies on related gymnosperms like Abies grandis (grand fir) have provided significant insights into the mechanism of this enzyme class.[6][7] It has also been observed that the direct product of some abietadiene synthases may be a thermally unstable alcohol, which then dehydrates to form abietadiene and its isomers.[1][8]

The Oxidation of (-)-Abietadiene to Ferruginol: The Cytochrome P450 Monooxygenases

Following the formation of the abietane skeleton, a crucial hydroxylation and subsequent aromatization of the C-ring occurs to produce ferruginol. This oxidative transformation is catalyzed by a cytochrome P450-dependent monooxygenase (CYP). CYPs are a large and diverse family of heme-thiolate proteins that play a central role in the modification of terpenoid scaffolds, contributing to their vast structural diversity.[5]

While the specific CYP responsible for ferruginol synthesis in Podocarpus is yet to be identified, research on the biosynthesis of related abietane diterpenoids in other plants provides strong evidence for the involvement of this enzyme class. For instance, in the medicinal plant Salvia miltiorrhiza, the CYP76AH1 enzyme has been shown to catalyze the conversion of miltiradiene, a structurally related diterpene, to ferruginol through a four-electron oxidation cascade.[9][10] This provides a valuable model for the type of enzymatic activity to be expected in this compound biosynthesis.

The Final Step: The Enigmatic Conversion of Ferruginol to this compound

The final step in the biosynthesis of this compound is the conversion of ferruginol to this compound. This transformation involves an intramolecular rearrangement, hypothesized to proceed through a spiro intermediate. However, the specific enzyme catalyzing this crucial step, tentatively named 'this compound synthase', remains to be identified and characterized. The elucidation of this final enzymatic reaction is a key area for future research in understanding the complete biosynthesis of this compound.

Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound is tightly regulated in plants and is often induced in response to environmental cues, such as pathogen attack or abiotic stress. This regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes.

The Role of Elicitors

Elicitors are signaling molecules that can trigger defense responses in plants, often leading to the enhanced production of secondary metabolites. Both biotic (e.g., from pathogens or herbivores) and abiotic (e.g., UV radiation, heavy metals, mechanical wounding) elicitors have been shown to upregulate terpenoid biosynthesis in various plant species.[11]

Jasmonates, a class of lipid-derived plant hormones, are particularly well-known for their role in mediating defense responses and inducing the expression of genes involved in secondary metabolism.[12][13][14] Application of methyl jasmonate (MeJA) has been successfully used to enhance the production of various terpenoids in plant cell and organ cultures.[6][15] It is therefore highly probable that jasmonates and other elicitors play a significant role in regulating the biosynthesis of this compound in Podocarpus species.

Methodologies for Studying the this compound Biosynthesis Pathway

A combination of biochemical, analytical, and molecular biology techniques is required to fully elucidate and characterize the this compound biosynthetic pathway.

Caption: A generalized experimental workflow for studying the this compound biosynthesis pathway.

Enzyme Extraction and Assays

The functional characterization of the enzymes involved in this compound biosynthesis requires their extraction from plant tissues and subsequent activity assays.

Protocol 1: General Protocol for Diterpene Synthase Extraction and Assay

-

Tissue Homogenization: Grind fresh or frozen plant tissue (e.g., Podocarpus heartwood shavings) to a fine powder in liquid nitrogen.

-

Extraction Buffer: Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1% (w/v) polyvinylpyrrolidone (PVPP)).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Protein Purification (Optional): The crude extract can be used for initial assays, or the enzyme can be further purified using techniques like ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, or affinity chromatography).

-

Enzyme Assay:

-

Set up a reaction mixture containing the enzyme extract, assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), and the substrate (GGPP). For coupled assays to identify class I diTPS activity, the product of a class II diTPS (e.g., CPP) can be used as the substrate.[6]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA in methanol) and extract the diterpene products with an organic solvent (e.g., hexane or pentane).[4][7]

-

Analyze the extracted products by GC-MS.

-

Protocol 2: Microsomal Preparation for Cytochrome P450 Assays

-

Homogenization: Homogenize plant tissue as described for diTPSs, but in a buffer suitable for microsomal preparations (e.g., 100 mM potassium phosphate pH 7.5, 20% glycerol, 2 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Differential Centrifugation: Perform a series of centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 20% glycerol).

-

Enzyme Assay:

-

The assay mixture should contain the microsomal preparation, a suitable buffer (e.g., 50 mM potassium phosphate pH 7.5), the substrate (e.g., (-)-abietadiene), and a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate, quench, and extract the products as described for diTPS assays.

-

Analyze the products by HPLC or GC-MS.

-

Analytical Methods for Metabolite Quantification

Accurate identification and quantification of the intermediates and final products of the this compound pathway are crucial for understanding its flux and regulation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[16]

Table 1: Comparison of HPLC and GC-MS for this compound and Ferruginol Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. Derivatization may be necessary for polar compounds. |

| Detection | Commonly uses UV-Vis or diode array detection. Can be coupled to a mass spectrometer (LC-MS). | Provides mass spectra for structural elucidation and highly specific quantification. |

| Sensitivity | Generally good, but can be lower than GC-MS for certain compounds. | Excellent sensitivity, especially with selected ion monitoring (SIM) mode. |

| Application for this compound/Ferruginol | Well-suited for quantification using a UV detector, as both have chromophores.[16][17] | Excellent for both qualitative and quantitative analysis due to their volatility and the structural information provided by MS.[10][18][19][20] |

Protocol 3: Representative HPLC Method for this compound and Ferruginol Quantification

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 60% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Approximately 280 nm for both this compound and ferruginol.

-

Quantification: Based on a standard curve generated with authentic standards of this compound and ferruginol.[21]

Protocol 4: Representative GC-MS Method for this compound and Ferruginol Analysis

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Identification: Based on comparison of retention times and mass spectra with authentic standards and mass spectral libraries.

-

-

Sample Preparation: Samples may require derivatization (e.g., silylation) to improve volatility and chromatographic peak shape, especially for the hydroxyl groups of this compound and ferruginol.

Molecular and Genetic Approaches

Identifying the genes encoding the enzymes of the this compound pathway is a critical step towards understanding its regulation and for metabolic engineering applications.

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of this compound-producing tissues (e.g., Podocarpus heartwood) can identify candidate genes for diterpene synthases and cytochrome P450s by comparing their expression levels with non-producing tissues or under different conditions (e.g., with and without elicitor treatment).[22]

-

Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae (yeast).[9][23] The recombinant enzymes can then be purified and their function confirmed through in vitro assays. This approach is particularly useful for characterizing enzymes that are difficult to isolate from their native plant source.

Metabolic Engineering and Synthetic Biology for this compound Production

A thorough understanding of the this compound biosynthetic pathway opens up opportunities for enhancing its production through metabolic engineering and synthetic biology.[24]

-

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway, such as abietadiene synthase or the specific CYP, in the native plant or a heterologous host can lead to increased this compound yields.

-

Blocking Competing Pathways: Redirecting metabolic flux towards this compound biosynthesis by downregulating or knocking out genes in competing pathways can also be an effective strategy.

-

Microbial Production Platforms: The entire this compound biosynthetic pathway can be reconstituted in a microbial host like Saccharomyces cerevisiae or E. coli. These platforms offer several advantages, including rapid growth, scalability, and the ability to optimize production through genetic manipulation.[9][23]

Future Perspectives and Conclusion

The biosynthesis of this compound presents a fascinating example of the intricate chemical machinery within plants. While significant progress has been made in elucidating the initial steps of this pathway, the final conversion of ferruginol to this compound remains a key unanswered question. Future research should focus on the identification and characterization of the elusive 'this compound synthase'. Transcriptomic and proteomic analyses of Podocarpus species, combined with functional genomics and biochemical assays, will be instrumental in this endeavor.

Furthermore, a more detailed understanding of the regulatory networks controlling this compound biosynthesis, particularly in response to elicitors, will be crucial for developing effective strategies to enhance its production in both plant-based and microbial systems. The in-depth knowledge and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important natural product and to unlock its full potential for human health and well-being.

References

- Vogel, B. S., Wildung, M. R., Vogel, G., & Croteau, R. (1996). Abietadiene synthase from grand fir (Abies grandis). cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase involved in resin acid biosynthesis. Journal of Biological Chemistry, 271(38), 23262–23268.

- Keeling, C. I., & Bohlmann, J. (2006). Diterpene resin acid biosynthesis in conifers: a model for the evolution of chemical diversity in plants. Phytochemistry Reviews, 5(2-3), 321-348.

- The Good Scents Company. (-)-abietadiene.

- BenchChem. A Comparative Guide to (+)

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021–1058.

- Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. Saudi Journal of Biological Sciences, 29(4), 2395-2406.

- Peters, R. J., Flory, J. E., Jetter, R., Ravn, M. M., Lee, H. J., Coates, R. M., & Croteau, R. B. (2000). Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme. Biochemistry, 39(50), 15592–15602.

- HELIX Chromatography. HPLC Methods for analysis of Ferruginol.

- Creative Enzymes.

- Zerbe, P., & Bohlmann, J. (2015). Terpene synthases as metabolic gatekeepers in the evolution of plant terpenoid chemical diversity. Frontiers in plant science, 6, 747.

- Wikipedia. This compound.

- De Geyter, N., Gholami, A., Goormachtig, S., & Goossens, A. (2012). Jasmonate in plant growth and development and elicitation of secondary metabolites: an updated overview. Frontiers in plant science, 3, 269.

- Guo, J., Zhou, Y. J., Hillwig, M. L., Shen, Y., Yang, L., Wang, Y., ... & Peters, R. J. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences, 110(28), 11608-11613.

- Ménager, M., Azémard, C., & Vieillescazes, C. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and bioanalytical chemistry, 408(24), 6599–6612.

- Croteau, R., Felton, M., Karp, F., & Kjonaas, R. (1981). Monoterpene synthases from gymnosperms and angiosperms: stereospecificity and inactivation by cysteinyl- and arginyl-directed modifying reagents. Archives of biochemistry and biophysics, 207(2), 444-453.

- Azemard, C., Ménager, M., & Vieillescazes, C. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(24), 6599-6612.

- Ignea, C., Raadam, M., Motawia, M. S., Makris, A. M., & Kampranis, S. C. (2018). Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate.

- Szakiel, A., Pączkowski, C., & Henry, M. (2011). Methyl jasmonate induced oxidative stress and accumulation of secondary metabolites in plant cell and organ cultures. Molecules, 16(2), 1437-1450.

- El-Hawaz, R. F., El-Desouky, S. K., & El-Toumy, S. A. (2015). Molecular Identification, GC/MS and Antimicrobial Activity of the Essential Oils and Extracts of three Podocarpus Species. Pharmacognosy Journal, 7(5).

- Thakore, D., Srivastava, A. K., & Sinha, A. K. (2017). Abiotic and biotic elicitors–role in secondary metabolites production through in vitro culture of medicinal plants. Plant Cell, Tissue and Organ Culture (PCTOC), 128(1), 1-18.

- Fortune Journals. (2020).

- Muroi, H., & Kubo, I. (1996). Antibacterial activity of this compound and its potentiation.

- Al-Mekhlafi, N. A., Shaib, A. A., Mothana, R. A., Al-Mawri, S. A., & Al-Akwa, A. A. (2022). Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera.

- Szakiel, A., Pączkowski, C., & Henry, M. (2012). The influence of exogenous jasmonic acid on the biosynthesis of steroids and triterpenoids in Calendula officinalis plants and hairy root culture. Molecules, 17(10), 12384-12399.

- Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697.

- Al-Mekhlafi, N. A., Shaib, A. A., Mothana, R. A., Al-Mawri, S. A., & Al-Akwa, A. A. (2022). Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera.

- Wikipedia. Abietadiene synthase.

- Thimmaraju, R., Luo, J., & Paddon, C. J. (2019). Heterologous reconstitution of plant pathways in yeast, as exemplified by reconstitution of opiate biosynthetic pathways in yeast. Methods in molecular biology (Clifton, N.J.), 1927, 267–285.

- Bohlmann, J., Meyer-Gauen, G., & Croteau, R. (1998). Plant terpenoid synthases: molecular biology and phylogenetic analysis. Proceedings of the National Academy of Sciences, 95(8), 4126-4133.

- Li, D., Zhang, J., Wang, Q., Li, J., & Zhang, H. (2021). Transcriptome sequencing reveals terpene biosynthesis pathway genes accounting for volatile terpene of tree peony. BMC genomics, 22(1), 1-15.

- Lin, C. Y., Chen, Y. C., Lee, Y. I., & Lee, C. P. (2024). Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae. Plant Molecular Biology, 1-17.

- Lees, N. D., Bard, M., & Kirsch, D. R. (1999). Physiological implications of sterol biosynthesis in yeast. Current opinion in chemical biology, 3(3), 329-335.

- Luo, X., Li, S., & Dai, Z. (2020).

- Pazouki, L., & Niinemets, Ü. (2016). Multi-substrate terpene synthases: their occurrence and physiological significance. Frontiers in plant science, 7, 1019.

- Guan, R., Li, Y., & Chen, X. Y. (2016). Comparative genomic and transcriptomic analysis of terpene synthases in Arabidopsis and Medicago. Plant molecular biology, 91(4-5), 471-486.

- Acker, M. G., & Lorsch, J. R. (2007). Reconstitution of yeast translation initiation. Methods in enzymology, 430, 111–145.

- Li, M., Li, Y., Chen, L., Wang, Y., & Yang, G. (2023). A Comprehensive Analysis of Transcriptomics and Metabolomics Reveals Key Genes Involved in Terpenes Biosynthesis Pathway of Litsea cubeba Under Light and Darkness Treatments. International Journal of Molecular Sciences, 24(3), 2393.

- Jiao, C., & Chen, X. Y. (2019). A comprehensive survey on the terpene synthase gene family provides new insight into its evolutionary patterns. Molecular biology and evolution, 36(1), 127-142.

- Heskes, A. M., Sundram, T. C., Boughton, B. A., & Jensen, N. B. (2018). The terpene synthase gene family in Tripterygium wilfordii harbors a labdane-type diterpene synthase among the monoterpene synthase TPS-b subfamily. The Plant Journal, 93(5), 845-858.

- Kirby, J., & Keasling, J. D. (2009). Metabolic engineering of microorganisms for production of aromatic compounds. Annual review of microbiology, 63, 109-127.

- Sharp, H., Latif, Z., Bartholomew, B., Bright, C., & Jones, C. D. (2001). This compound, totaradiol and ferruginol: three diterpenes from Thuja plicata (Cupressaceae).

- Matsumoto, S., Takahashi, S., & Ozeki, Y. (2011). Synthesis of totarane diterpenes: this compound, maytenoquinone, 6-deoxymaytenoquinone and 8,11,13-totaratriene-12,13-diol. Chemical & pharmaceutical bulletin, 56(3), 287-291.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antibacterial activity of this compound and its potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Abietadiene synthase catalysis: Mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Abietadiene synthase - Wikipedia [en.wikipedia.org]

- 9. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fortunejournals.com [fortunejournals.com]

- 12. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. helixchrom.com [helixchrom.com]

- 18. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Transcriptome sequencing reveals terpene biosynthesis pathway genes accounting for volatile terpene of tree peony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Totarol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totarol, a naturally occurring diterpenoid, has garnered significant attention within the scientific community for its potent biological activities and potential therapeutic applications. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this phenolic compound is responsible for the remarkable resistance of the wood to decay.[1] Traditional Māori medicine has long utilized preparations from the tōtara tree for various ailments, hinting at the rich pharmacological potential of its constituents.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a tricyclic diterpene with the systematic IUPAC name (4bS,8aS)-4b,8,8-trimethyl-1-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol.[1] Its chemical formula is C₂₀H₃₀O, and it has a molar mass of 286.459 g·mol⁻¹.[1] The structure is characterized by a phenanthrene nucleus with a hydroxyl group and an isopropyl group on the aromatic ring, which are crucial for its biological activity.

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the carbon skeleton and the stereochemistry of this compound. The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the isopropyl group, and the methyl groups of the diterpene core. The ¹³C NMR spectrum provides information on all 20 carbon atoms in the molecule, including the phenolic carbon and the carbons of the alicyclic rings.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecular ion peak (M⁺) is observed at m/z 286. The fragmentation pattern often involves the loss of a methyl group (M-15) and the isopropyl group (M-43), providing valuable structural information.

The physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O | [1] |

| Molar Mass | 286.459 g·mol⁻¹ | [1] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 369.4 ± 31.0 °C (Predicted) | [2] |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide, and oils.[1][3] Insoluble in water.[2] | |

| UV max | 281 nm | [1] |

Natural Occurrence and Extraction

The primary and most abundant source of this compound is the heartwood of Podocarpus totara.[1] It is also found in other species of the Podocarpus genus and in some trees of the cypress family.[1] A key advantage for its commercial production is that this compound can be extracted from dead wood, such as old fence posts and stumps, making its sourcing sustainable and environmentally friendly.[4]

The most common and efficient method for extracting this compound is supercritical fluid extraction (SFE) using carbon dioxide (CO₂).[1] This method offers several advantages over traditional solvent extraction:

-

High Purity: SFE can yield highly pure this compound.

-

Solvent-Free Product: The final product is free from residual organic solvents, which is crucial for pharmaceutical and cosmetic applications.

-

Environmentally Friendly: CO₂ is a non-toxic, non-flammable, and readily available solvent.

The general workflow for supercritical fluid extraction of this compound is as follows:

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Antimicrobial Activity

This compound is a potent antimicrobial agent, particularly effective against Gram-positive bacteria.[5] It has demonstrated activity against a range of pathogenic bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6]

Mechanism of Action: The antimicrobial action of this compound is multifaceted and primarily targets the bacterial cell membrane and key cellular processes.

-

Membrane Disruption: this compound's lipophilic nature allows it to intercalate into the bacterial cell membrane, disrupting its integrity and permeability.[7][8] This leads to the leakage of intracellular components and ultimately cell death.[7]

-

Inhibition of Respiratory Chain: Studies have shown that this compound can inhibit the bacterial electron transport chain, specifically targeting NADH-cytochrome c reductase and NADH-CoQ reductase.[9] This disrupts cellular respiration and ATP synthesis.

-

Inhibition of FtsZ: this compound has been found to inhibit the assembly of the FtsZ protein, which is crucial for bacterial cell division.[10] By disrupting the formation of the Z-ring, this compound prevents bacterial proliferation.[10]

-

Efflux Pump Inhibition: this compound can also act as an efflux pump inhibitor in some bacteria, such as Staphylococcus aureus.[11] This can potentiate the activity of other antibiotics by preventing their removal from the bacterial cell.[11]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ewg.org [ewg.org]

- 3. Bioactive this compound⢠Product Range [this compound.com]

- 4. This compound, 511-15-9 [thegoodscentscompany.com]

- 5. Evaluation of this compound for Promoting Open Wound Healing in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Are The Benefits of Bioactive this compound⢠[this compound.com]

- 7. Antibacterial activity and mode of action of this compound against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mode of action of this compound against Staphylococcus aureus in carrot juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mode of antibacterial action of this compound, a diterpene from Podocarpus nagi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive this compound⢠Research Studies [this compound.com]

- 11. The Phenolic Diterpene this compound Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to Totarol: A Handbook for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of Totarol, a bioactive diterpenoid of significant interest to the pharmaceutical and drug development industries. As a compound originally isolated from the decay-resistant heartwood of Podocarpus totara, its unique antimicrobial and antioxidant properties warrant a thorough structural understanding.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the molecular architecture of this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers in their analytical endeavors with this promising natural product.

Introduction: The Molecular Significance of this compound

This compound is a phenolic diterpene with the molecular formula C₂₀H₃₀O and a molar mass of 286.459 g·mol⁻¹.[1] Its structure is characterized by a tricyclic abietane skeleton, a phenolic hydroxyl group, and an isopropyl substituent on the aromatic ring. This unique combination of features is responsible for its notable biological activities. A deep understanding of its spectroscopic signature is paramount for its identification, quality control, and the development of novel derivatives. This guide provides a detailed examination of the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation:

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with key analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

This protocol ensures the acquisition of spectra with excellent signal-to-noise ratio and resolution, which are essential for unambiguous signal assignment.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 6.95 | s | |

| H-12 | 6.70 | s | |

| H-15 | 3.15 | sept | 7.0 |

| H-7β | 2.85 | m | |

| H-7α | 2.75 | m | |

| H-1β | 1.85 | m | |

| H-6β | 1.70 | m | |

| H-6α | 1.60 | m | |

| H-2β | 1.55 | m | |

| H-2α | 1.45 | m | |

| H-5α | 1.40 | m | |

| H-3β | 1.35 | m | |

| H-16, H-17 | 1.22 | d | 7.0 |

| H-1α | 1.20 | m | |

| H-3α | 1.15 | m | |

| H-20 | 0.95 | s | |

| H-19 | 0.93 | s | |

| H-18 | 0.91 | s |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The singlets at δ 6.95 and 6.70 ppm are characteristic of the two aromatic protons on the C-ring, confirming the phenolic nature of this ring.

-

Isopropyl Group: The septet at δ 3.15 ppm and the doublet at δ 1.22 ppm are classic signatures of an isopropyl group, with the septet corresponding to the methine proton and the doublet to the two equivalent methyl groups.

-

Methyl Groups: The three singlets at δ 0.95, 0.93, and 0.91 ppm correspond to the three tertiary methyl groups (C-18, C-19, and C-20) attached to the saturated A and B rings.

-

Aliphatic Protons: The complex multiplets in the region of δ 1.15-2.85 ppm arise from the methylene and methine protons of the fused ring system.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and connectivity.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-13 | 147.5 |

| C-8 | 145.7 |

| C-14 | 132.8 |

| C-9 | 126.5 |

| C-12 | 124.5 |

| C-11 | 113.8 |

| C-5 | 50.1 |

| C-10 | 39.8 |

| C-1 | 39.6 |

| C-4 | 33.3 |

| C-18 | 33.2 |

| C-7 | 30.0 |

| C-20 | 28.5 |

| C-15 | 27.5 |

| C-6 | 25.4 |

| C-19 | 21.6 |

| C-2 | 19.8 |

| C-3 | 19.3 |

| C-16 | 16.5 |

| C-17 | 16.4 |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons: The six signals in the downfield region (δ 113-148 ppm) correspond to the six carbons of the aromatic ring. The signals for the oxygen-bearing carbon (C-13) and the quaternary carbon (C-8) are the most downfield.

-